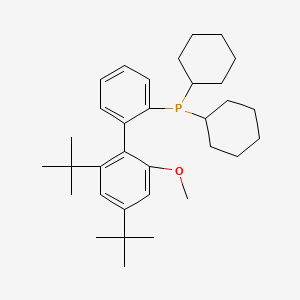

VPhos

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

VPhos (vanadium pentoxide hydrate) is a naturally occurring compound made up of vanadium and oxygen atoms. It is an inorganic compound that has been studied for its potential therapeutic applications in the field of biochemistry and physiology. In recent years, VPhos has been gaining attention as an important tool in laboratory experiments due to its unique properties.

Wissenschaftliche Forschungsanwendungen

Catalysis and Cross-Coupling Reactions

VPhos serves as a powerful ligand in transition metal-catalyzed cross-coupling reactions. Specifically, it excels in the micellar aqueous Negishi coupling of heterocyclic alkyl bromides, demonstrating best-in-class performance . Its robust coordination with palladium (Pd) facilitates efficient bond formation, making it a valuable tool for synthetic chemists.

Energy Storage and Conversion: Black Phosphorus

Although VPhos itself is not black phosphorus (BP), it shares similarities with BP in terms of its phosphorus-containing structure. Black phosphorus, with its layered structure, remarkable carrier mobility, and tunable bandgap, has emerged as a promising candidate for energy storage and conversion. Recent studies have explored BP’s applications in secondary battery systems, supercapacitors, and catalysis reactions . While VPhos is not identical to BP, its structural features may inspire similar applications.

Multifunctional Nanomaterials: Black Phosphorus Quantum Dots

Derived from black phosphorus, zero-dimensional (0D) black phosphorus quantum dots (BPQDs) have attracted significant interest. These nanomaterials exhibit unique properties due to their quantum confinement effects. Researchers have explored BPQDs in various biomedical applications, including bioimaging, drug delivery, and photothermal therapy . Although VPhos is not explicitly mentioned in these studies, its relationship to BP suggests potential applications in nanomedicine.

Two-Dimensional Violet Phosphorus (VP)

VPhos shares some characteristics with violet phosphorus (VP), another phosphorus allotrope. VP, exfoliated into few-layer thick flakes, exhibits p-type transport behavior in field-effect transistors (FETs). Researchers have explored VP’s electrical and optical properties, making it a potential candidate for optoelectronic devices . While VP and VPhos are distinct, their common phosphorus framework hints at shared properties.

Transition Metal Phosphide Nanomaterials

VPhos is not a transition metal phosphide, but understanding its synthesis pathways sheds light on related materials. Transition metal phosphides have diverse physical and chemical properties, making them attractive for applications such as catalysis, energy storage, and sensing. The solution-phase and gas-solid reaction methods have been employed to synthesize these materials, utilizing phosphorus sources like tri-n-octylphosphine (TOP) . Although VPhos is not directly studied in this context, its phosphorus moiety aligns with the broader field.

Wirkmechanismus

Target of Action

VPhos, also known as [2’,4’-Bis(1,1-dimethylethyl)-6’-methoxy[1,1’-biphenyl]-2-yl]dicyclohexylphosphine, is primarily used as a ligand in various catalytic reactions . Its primary targets are transition metals with which it forms stable complexes .

Mode of Action

VPhos interacts with its targets (transition metals) to form stable complexes . These complexes then act as catalysts in various types of cross-coupling reactions, including Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .

Pharmacokinetics

As a chemical compound used in catalytic reactions, VPhos is not typically subject to pharmacokinetic analysis. Its Absorption, Distribution, Metabolism, and Excretion (ADME) properties would largely depend on the specific context in which it is used. It’s important to note that vphos is a solid compound with a melting point of 113-118 °c .

Result of Action

The result of VPhos’s action is the facilitation of various types of cross-coupling reactions . By forming stable complexes with transition metals, VPhos acts as a catalyst, speeding up these reactions and increasing their efficiency .

Action Environment

The action, efficacy, and stability of VPhos can be influenced by various environmental factors. For instance, the presence of other reactants, the temperature, and the pH of the reaction environment can all impact the effectiveness of VPhos as a ligand . Furthermore, the specific transition metal with which VPhos is complexed can also affect its action .

Eigenschaften

IUPAC Name |

dicyclohexyl-[2-(2,4-ditert-butyl-6-methoxyphenyl)phenyl]phosphane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H49OP/c1-32(2,3)24-22-28(33(4,5)6)31(29(23-24)34-7)27-20-14-15-21-30(27)35(25-16-10-8-11-17-25)26-18-12-9-13-19-26/h14-15,20-23,25-26H,8-13,16-19H2,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYVFKWGKMKCNPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H49OP |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(5-methylthiophen-2-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2765233.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2765238.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-[1-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/no-structure.png)

![N-(2-furylmethyl)-3-(2-{[2-(mesitylamino)-2-oxoethyl]thio}-1H-imidazol-1-yl)benzamide](/img/structure/B2765243.png)

![Benzyl (10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate](/img/structure/B2765246.png)

![5-Oxo-1-tosyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carbonitrile](/img/structure/B2765248.png)

amine](/img/structure/B2765251.png)

![N-(3-fluorobenzyl)-4-{[3-(3-methylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide](/img/structure/B2765253.png)

![3-(3,4-Dimethoxyphenyl)-5-[1-(3,5-dimethylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2765256.png)